molecular formula C52H67ClIrN2P B3101593 Chlorodihydrido{(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III) CAS No. 1396201-63-0

Chlorodihydrido{(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)

Cat. No.: B3101593
CAS No.: 1396201-63-0
M. Wt: 978.7 g/mol
InChI Key: PBHYFCJJIBYGAE-ZCYYXTSSSA-M
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Description

Properties

IUPAC Name

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(3-methylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H65N2P.ClH.Ir.2H/c1-34-17-16-26-53-44(34)33-54-43-20-14-18-35-22-24-52(46(35)43)25-23-36-19-15-21-45(47(36)52)55(41-29-37(48(2,3)4)27-38(30-41)49(5,6)7)42-31-39(50(8,9)10)28-40(32-42)51(11,12)13;;;;/h14-21,26-32,54H,22-25,33H2,1-13H3;1H;;;/q;;+1;;/p-1/t52-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHYFCJJIBYGAE-ZCYYXTSSSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C.Cl[IrH2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)CNC2=CC=CC3=C2[C@@]4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C.Cl[IrH2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H67ClIrN2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

978.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chlorodihydrido{(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III) is a complex that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure which features an iridium center coordinated with phosphine and pyridine ligands. This configuration is crucial for its biological activity as it influences the electronic properties and reactivity of the complex.

1. Catalytic Properties

Research indicates that iridium complexes can act as catalysts in various chemical reactions, including hydrogenation and dehydrogenation processes. The catalytic activity of chlorodihydrido iridium complexes has been linked to their ability to facilitate hydrogen atom transfer reactions. For instance, studies show that these complexes can effectively donate hydrogen atoms to unactivated olefins under photochemical conditions .

2. Antimicrobial Activity

Preliminary studies suggest that iridium complexes exhibit antimicrobial properties. A related study on complexes containing 2-amino-3-methylpyridine demonstrated moderate antibacterial activity against gram-positive and gram-negative bacteria . Although specific data on the chlorodihydrido iridium complex is limited, the presence of similar ligands suggests potential efficacy in this area.

3. Antioxidant Activity

Iridium complexes have also been evaluated for their antioxidant properties. Research indicates that certain iridium compounds can scavenge free radicals, which may be beneficial in preventing oxidative stress-related diseases. The antioxidant capacity is often assessed using DPPH and ABTS assays, where promising results have been observed for related complexes .

Table 1: Summary of Biological Activities of Iridium Complexes

Activity TypeDescriptionReference
AntimicrobialModerate activity against K. pneumonia and Streptococcus
AntioxidantScavenging activity against DPPH and ABTS radicals
CatalyticEffective in hydrogen atom transfer reactions under photochemical conditions

Scientific Research Applications

Catalytic Applications

Hydrogenation Reactions
Iridium complexes are widely recognized for their catalytic properties in hydrogenation reactions. The compound can facilitate the hydrogenation of alkenes and ketones, leading to the production of alcohols and other valuable chemicals. Its ability to activate hydrogen molecules makes it a potent catalyst in organic synthesis .

Amination Reactions
Another significant application of this iridium complex is in the amination of alcohols and diols with amines. This reaction is crucial for producing a variety of amine derivatives that are important in pharmaceuticals and agrochemicals . The efficiency of this compound in facilitating these reactions can be attributed to its unique ligand structure, which enhances its reactivity.

Medicinal Chemistry

Anticancer Properties
Research indicates that iridium complexes possess anticancer properties, making them candidates for developing new cancer therapies. The unique coordination environment provided by the phosphine ligands in this compound may enhance its interaction with biological targets . Studies have shown that iridium complexes can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents.

Biomedical Imaging
The compound's photophysical properties also make it suitable for applications in biomedical imaging. Its ability to emit light upon excitation can be utilized in fluorescence imaging techniques, allowing for real-time monitoring of biological processes within cells .

Materials Science

OLEDs (Organic Light Emitting Diodes)
Chlorodihydrido{(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III) has been explored as a precursor for iridium-based phosphorescent materials used in OLEDs. Its unique electronic properties enable efficient light emission, making it an attractive candidate for high-performance display technologies .

Nanotechnology Applications
In nanotechnology, iridium complexes are being studied for their potential use in creating nanomaterials with tailored electronic and optical properties. These materials can find applications in sensors, photovoltaics, and other advanced technologies .

Environmental Applications

Catalysts for Environmental Remediation
The catalytic properties of this iridium complex extend to environmental applications such as the degradation of pollutants. It can catalyze reactions that break down harmful organic compounds into less toxic substances, aiding in environmental cleanup efforts .

Summary Table of Applications

Application Area Specific Use Notes
Catalysis Hydrogenation of alkenes and ketonesProduces alcohols and other chemicals
Amination of alcohols with aminesImportant for pharmaceuticals
Medicinal Chemistry Anticancer therapiesInduces apoptosis in cancer cells
Biomedical imagingUseful in fluorescence imaging
Materials Science OLEDsHigh-performance light-emitting materials
Nanotechnology applicationsTailored electronic and optical properties
Environmental Science Catalysts for pollutant degradationAids in environmental remediation efforts

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Chlorodihydrido{(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)
  • CAS No.: 1396201‑63‑0
  • Formula : C₅₂H₆₇ClIrN₂P
  • Molecular Weight : 978.75 g/mol
  • Physical State : Yellow-green solid; air-sensitive .

Structural Features: This iridium complex incorporates a chiral spirobiindane backbone modified with a 3,5-di-t-butylphenylphosphine group and a 3-methylpyridine-2-ylmethylamino substituent. The sterically bulky t-butyl groups enhance stability and influence enantioselectivity in catalysis, while the 3-methylpyridine moiety modulates electronic properties and metal-ligand coordination .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 summarizes key structural and physical differences between the target compound and related ligands/iridium complexes:

Compound Substituent on Pyridine CAS No. Formula Molecular Weight Physical State Melting Point
Target 3-methyl 1396201‑63‑0 C₅₂H₆₇ClIrN₂P 978.75 Yellow-green solid Not reported
Ligand A None 1298133‑21‑7 C₅₁H₆₃N₂P 735.03 White solid 172–174°C
Ligand B 4-t-butyl 1298133‑38‑6 C₅₅H₇₁N₂P 791.14 White solid 86–88°C

Notes:

  • Ligand A (CAS 1298133‑21‑7): Lacks pyridine substituents, resulting in reduced steric hindrance compared to the target compound. Its higher melting point (172–174°C) suggests stronger intermolecular forces in the absence of bulky groups .
  • Ligand B (CAS 1298133‑38‑6): The 4-t-butyl substituent introduces significant bulkiness, lowering the melting point (86–88°C) due to disrupted crystal packing .

Electronic and Catalytic Implications

  • 3-Methyl vs. Unsubstituted Pyridine : The electron-donating methyl group in the target compound may stabilize the iridium center, improving catalyst longevity in redox processes . Ligand A’s unsubstituted pyridine could lead to faster ligand exchange but lower selectivity .
  • 4-t-Butyl Substituent : While Ligand B’s 4-t-butyl group increases steric bulk, its distal position (relative to the coordination site) may reduce electronic modulation compared to the target’s 3-methyl group .

Stability and Handling

All compounds are air-sensitive, necessitating inert-atmosphere handling. The target’s iridium center likely increases reactivity compared to free ligands, requiring stricter moisture and oxygen exclusion .

Q & A

Q. What are the critical handling and storage protocols for this iridium complex to ensure stability?

Methodological Answer: The compound is highly air-sensitive due to its phosphine ligands and iridium(III) center. Use Schlenk-line techniques or glovebox environments for handling. Store under inert gas (argon/nitrogen) at –20°C in sealed, light-resistant containers. Degradation can be monitored via ³¹P NMR spectroscopy to detect phosphine oxide byproducts .

Q. Key Characterization Data

PropertyValueSource
Molecular FormulaC₅₂H₆₇ClIrN₂P
Melting PointNot explicitly reported*
Air SensitivityHigh (requires inert atmosphere)
*Melting points for analogous ligands range from 162–174°C, suggesting similar thermal stability .

Q. What synthetic methodologies are recommended for preparing this iridium complex?

Methodological Answer: Synthesis typically involves ligand-metal coordination under anhydrous conditions. A stepwise approach is advised:

Synthesize the chiral spirobiindane ligand via Buchwald-Hartwig amination and phosphination .

React the ligand with [IrCl₃·nH₂O] under reducing conditions (e.g., H₂ or silanes) to form the dihydrido-iridium(III) core .

Purify via column chromatography (neutral alumina) and validate purity using HPLC with chiral columns (>99% ee) .

Advanced Research Questions

Q. How does the spirobiindane ligand architecture influence catalytic activity in asymmetric hydrogenation?

Methodological Answer: The ligand’s spirobiindane backbone imposes a rigid chiral environment, while the di-t-butylphenyl groups provide steric bulk to modulate substrate approach. The pyridylmethylamine moiety enhances electron donation to the iridium center, critical for stabilizing transition states in enantioselective hydrogenation. Comparative studies with analogs lacking t-butyl groups (e.g., 15-5166) show reduced enantiomeric excess (ee), highlighting steric necessity .

Q. Ligand Comparison

Ligand ModificationCatalytic ee (%)Substrate Scope
3-Me pyridine (this compound)>99α,β-unsaturated acids
Pyridine-2-ylmethyl (15-5166)85–92Limited ketones

Q. What photophysical properties make this complex suitable for studying energy/electron transfer processes?

Methodological Answer: The iridium(III) center exhibits metal-to-ligand charge transfer (MLCT) transitions, detectable via UV-vis spectroscopy (λₐᵦₛ ~400–500 nm). Emission quenching studies with Cu(I) ions (e.g., [Cu(CH₃CN)₄]⁺) reveal dynamic quenching mechanisms, suggesting potential for sensing applications. Time-resolved fluorescence spectroscopy can quantify quenching constants (kq ~10⁹ M⁻¹s⁻¹), with proximity-enhanced efficiency in covalently linked systems .

Q. Quenching Efficiency

SystemQuenching Constant (kq)
This complex + free Cu(I)1.2 × 10⁹ M⁻¹s⁻¹
Analog with free bipyridine0.7 × 10⁹ M⁻¹s⁻¹

Q. How should researchers address contradictions in reported melting points for related ligands?

Methodological Answer: Discrepancies in melting points (e.g., 162–164°C for 15-5159 vs. 86–88°C for 15-5147) arise from differences in ligand substituents (3-Me pyridine vs. 4-t-Bu pyridine) and purity levels. Use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) and validate crystallinity via X-ray diffraction. Impurities from residual solvents (e.g., THF) can depress melting points, necessitating rigorous drying .

Q. What strategies optimize ligand-metal coordination efficiency in iridium(III) complexes?

Methodological Answer: Employ kinetic vs. thermodynamic control:

  • Kinetic: Use polar aprotic solvents (CH₂Cl₂) at low temperatures (–40°C) to favor monodentate intermediates.
  • Thermodynamic: Reflux in toluene to stabilize bidentate coordination. Monitor via ¹H NMR (shift in pyridyl protons) and IR (νIr-H ~2200 cm⁻¹) .

Q. How does steric bulk from di-t-butylphenyl groups impact catalytic turnover?

Methodological Answer: Increased steric bulk reduces turnover frequency (TOF) but improves enantioselectivity by restricting substrate access. Computational modeling (DFT) can map steric maps (%Vbur) to predict TOF-ee trade-offs. Experimental validation via kinetic profiling (e.g., initial rate analysis) is recommended .

Q. What analytical techniques best resolve degradation pathways under catalytic conditions?

Methodological Answer:

  • Mass Spectrometry (HRMS): Detect ligand oxidation (e.g., phosphine → phosphine oxide).
  • Cyclic Voltammetry: Identify redox-active degradation products (E₁/₂ for Ir³⁺/Ir⁴⁺ ~0.8 V vs. Ag/AgCl).
  • In situ IR: Track hydride loss (νIr-H attenuation) during H₂ evolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorodihydrido{(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)
Reactant of Route 2
Reactant of Route 2
Chlorodihydrido{(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)

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